molecular formula C13H10N2O4S3 B2531288 (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile CAS No. 478032-50-7

(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile

Cat. No.: B2531288
CAS No.: 478032-50-7
M. Wt: 354.41
InChI Key: NJQVLZGGPVRKEO-GHXNOFRVSA-N
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Description

(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile is a synthetic organic compound characterized by its unique structural features, including a thiazole ring and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation of the thiazole ring using phenylsulfonyl chloride in the presence of a base such as pyridine.

    Formation of the Propenenitrile Moiety: The final step involves the reaction of the intermediate with methylsulfonyl chloride and a suitable base to form the (Z)-2-propenenitrile structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of sulfonamide or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile involves its interaction with specific molecular targets. The sulfonyl and nitrile groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(methylsulfonyl)-3-[2-(phenylsulfonyl)-1,3-thiazol-5-yl]-2-propenenitrile: can be compared with other thiazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

IUPAC Name

(Z)-3-[2-(benzenesulfonyl)-1,3-thiazol-5-yl]-2-methylsulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S3/c1-21(16,17)12(8-14)7-10-9-15-13(20-10)22(18,19)11-5-3-2-4-6-11/h2-7,9H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVLZGGPVRKEO-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(=CC1=CN=C(S1)S(=O)(=O)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C(=C\C1=CN=C(S1)S(=O)(=O)C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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